1-Amino-2-(2,3,4-trifluorophenyl)propan-2-ol
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Overview
Description
1-Amino-2-(2,3,4-trifluorophenyl)propan-2-ol is an organic compound with the molecular formula C9H10F3NO and a molecular weight of 205.18 g/mol . This compound is characterized by the presence of an amino group, a trifluorophenyl group, and a hydroxyl group attached to a propane backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-2-(2,3,4-trifluorophenyl)propan-2-ol typically involves the reaction of 2,3,4-trifluorobenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the desired amino alcohol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
1-Amino-2-(2,3,4-trifluorophenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The trifluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted trifluorophenyl derivatives.
Scientific Research Applications
1-Amino-2-(2,3,4-trifluorophenyl)propan-2-ol is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying the effects of trifluorophenyl compounds on biological systems.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Amino-2-(2,3,4-trifluorophenyl)propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The trifluorophenyl group enhances the compound’s binding affinity and specificity, while the amino and hydroxyl groups facilitate interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4,5-trifluorophenyl)propan-2-one
- 2-(2,4,6-trifluorophenyl)propan-2-ol
- 1-(2,3,6-trifluorophenyl)propan-2-one
Uniqueness
1-Amino-2-(2,3,4-trifluorophenyl)propan-2-ol is unique due to its specific trifluorophenyl substitution pattern, which imparts distinct chemical and biological properties. This makes it particularly valuable in research and industrial applications .
Properties
Molecular Formula |
C9H10F3NO |
---|---|
Molecular Weight |
205.18 g/mol |
IUPAC Name |
1-amino-2-(2,3,4-trifluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H10F3NO/c1-9(14,4-13)5-2-3-6(10)8(12)7(5)11/h2-3,14H,4,13H2,1H3 |
InChI Key |
XGYVNRZLWFGOAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)(C1=C(C(=C(C=C1)F)F)F)O |
Origin of Product |
United States |
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